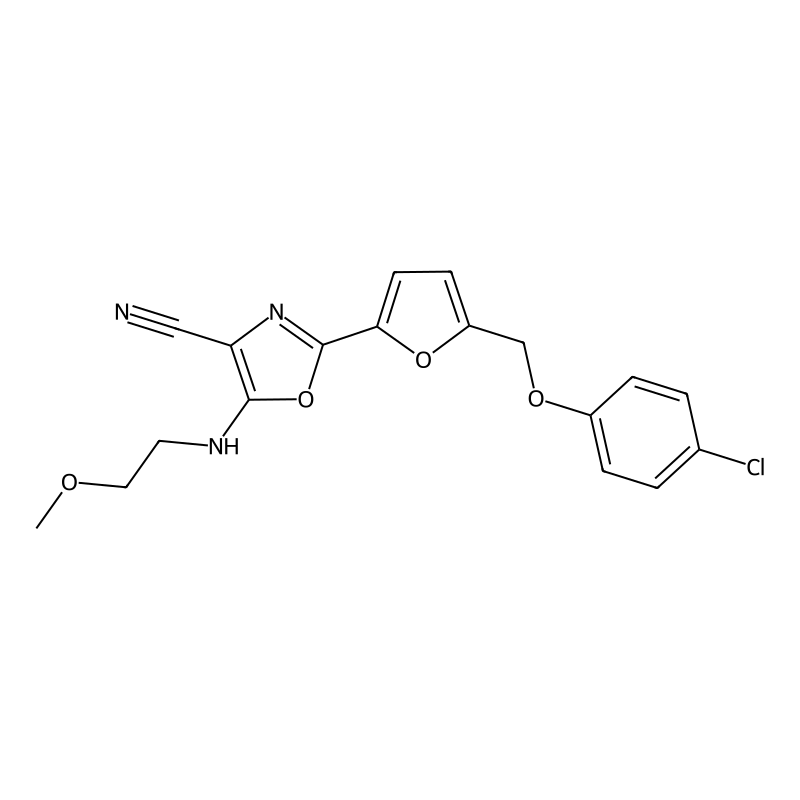

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Activity:

The presence of the oxazole and furan rings, which are common pharmacophores in various bioactive molecules, suggests potential antibacterial properties. These ring systems have been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria through different mechanisms, including inhibiting bacterial growth and cell wall synthesis [, ]. However, further research is needed to determine the specific activity of this compound against specific bacterial strains.

Antifungal Activity:

Similar to antibacterial activity, the aforementioned heterocyclic rings also hold promise for antifungal activity. Studies have shown that oxazole and furan derivatives can exhibit antifungal properties by targeting different fungal processes, such as ergosterol biosynthesis and cell wall integrity [, ]. However, similar to antibacterial activity, specific antifungal activity of this compound remains unexplored and requires further investigation.

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is a synthetic organic compound characterized by a complex molecular structure that includes a furan ring, a chlorophenoxy group, an oxazole moiety, and a carbonitrile functional group. Its molecular formula is , and it has a molecular weight of 423.8 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may influence its biological activity.

- Nucleophilic Substitution: The chlorophenoxy group can undergo nucleophilic substitution, allowing for the introduction of different substituents.

- Oxidation and Reduction: The furan and oxazole rings can be oxidized or reduced, potentially altering the compound's reactivity and biological properties.

- Cyclization: The presence of the oxazole ring suggests potential for intramolecular cyclization reactions under appropriate conditions.

Research into the biological activity of 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile indicates potential antimicrobial and anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects. Its interaction with specific enzymes and receptors could modulate metabolic pathways, making it a candidate for further pharmacological studies.

The synthesis of 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile typically involves several key steps:

- Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors such as furan derivatives.

- Chlorophenoxy Group Introduction: The 4-chlorophenol can be reacted with a suitable electrophile to form the chlorophenoxy substituent.

- Oxazole Formation: The oxazole ring is synthesized through condensation reactions involving amino acids or amines with carbonyl compounds.

- Carbonitrile Group Addition: The carbonitrile functionality can be introduced via nucleophilic addition to an appropriate electrophilic precursor.

These steps may vary based on the specific reagents and conditions used.

The compound has several potential applications:

- Pharmaceutical Development: Due to its structural features and biological activity, it may serve as a lead compound in drug discovery, particularly in developing anticancer agents.

- Chemical Research: It can be utilized as a building block for synthesizing more complex organic molecules in chemical research.

- Material Science: The unique properties of this compound may find applications in developing new materials or coatings.

Studies on the interactions of 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile with biological targets are essential for understanding its mechanism of action. Preliminary investigations suggest that it may interact with specific enzymes or receptors involved in cancer progression or microbial resistance. Further studies using techniques such as molecular docking and binding affinity assays are needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile, including:

- 5-(4-Chlorophenoxy)methyl-N-(3-methoxyphenyl)furan-2-carboxamide

- Similar furan structure but differs in the carboxamide group instead of carbonitrile.

- 4-(Chloromethyl)-5-(furan-2-yl)-1,2-oxazole

- Lacks the methoxyethyl amine component but retains chloromethyl and furan functionalities.

- 5-(Chloromethyl)-2-furamide

- Contains a simpler structure without the oxazole and additional functional groups.

Uniqueness

The uniqueness of 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile lies in its combination of diverse functional groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds. Its specific arrangement allows for targeted interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.